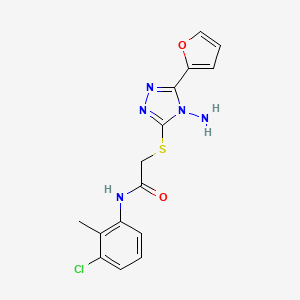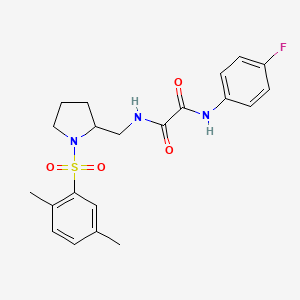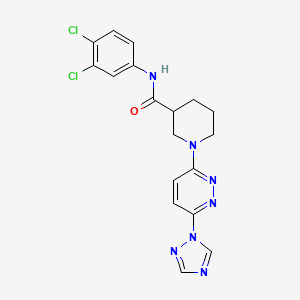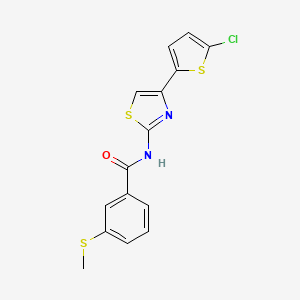![molecular formula C21H13ClN4O2S B3017515 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105210-00-1](/img/structure/B3017515.png)
2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a derivative of thieno[3,2-d]pyrimidin and pyrido[1,2-a]pyrimidin, which are heterocyclic compounds known for their biological activities. The presence of a chlorophenyl group suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to form carbodiimide derivatives, which are then treated with amines or phenols in the presence of a base like EtONa or K2CO3 to yield the final compounds . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives has been confirmed by X-ray analysis in some cases . This technique allows for the precise determination of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives is influenced by substitutions at various positions on the ring system. For instance, the introduction of hydroxy groups enhances inhibitory potency against certain enzymes, while the lengthening of side chains or methylation of hydroxyl groups can reduce activity . These findings suggest that the compound may also exhibit varied reactivity depending on its specific functional groups and substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the presence of phenol or catechol moieties has been shown to be crucial for enzyme pharmacophoric recognition, indicating that these functional groups contribute significantly to the compound's properties and biological activity . Additionally, the antioxidant properties of these derivatives are noteworthy, with catechol derivatives displaying the best activity .
Scientific Research Applications
Anticancer Activity
The compound has been explored for its potential in cancer treatment. Studies have shown its effectiveness against various cancer cell lines. For instance, a related compound demonstrated marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying promising anticancer activity (Huang et al., 2020). Additionally, other derivatives have shown potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Some derivatives of the compound have been synthesized as antimicrobial agents and evaluated for their activities against various microbes. A study demonstrated the preparation of derivatives with significant antimicrobial activities, comparing them with streptomycin and fusidic acid as controls (Fayed et al., 2014).
Fungicidal Activity
Research into derivatives of the compound has also extended to fungicidal applications. Novel derivatives were prepared and showed promising results in preliminary evaluations of their fungicidal activities against various pathogens (Xu et al., 2018).
properties
IUPAC Name |
7-(3-chlorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O2S/c22-14-5-3-4-13(8-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-7-2-1-6-17(26)24-15/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLRLPSIZZAELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)



![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)
![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

